molecular formula C18H25N3O2 B11791620 Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate CAS No. 1384264-33-8

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate

Cat. No.: B11791620
CAS No.: 1384264-33-8
M. Wt: 315.4 g/mol
InChI Key: UGURRCWBNVFWLE-UHFFFAOYSA-N
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Description

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[3,2-B]pyridine moiety, which is a fused bicyclic structure containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-B]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-B]pyridine core.

    Functionalization of the Core:

    Carbamate Formation: The final step involves the reaction of the functionalized pyrrolo[3,2-B]pyridine with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolo[3,2-B]pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery programs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate is unique due to its specific structural features, such as the presence of the cyclohexyl group and the tert-butyl carbamate moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

1384264-33-8

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

tert-butyl N-[4-(1H-pyrrolo[3,2-b]pyridin-3-yl)cyclohexyl]carbamate

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)21-13-8-6-12(7-9-13)14-11-20-15-5-4-10-19-16(14)15/h4-5,10-13,20H,6-9H2,1-3H3,(H,21,22)

InChI Key

UGURRCWBNVFWLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CNC3=C2N=CC=C3

Origin of Product

United States

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